
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is an organic compound with the molecular formula C10H16O It is a furan derivative characterized by a tetrahydrofuran ring substituted with a dimethyl group and a (1-methyl-1-propenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-propanediol and 1-methyl-1-propenyl bromide.
Formation of Tetrahydrofuran Ring: The diol undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.
Substitution Reaction: The (1-methyl-1-propenyl) group is introduced through a substitution reaction using 1-methyl-1-propenyl bromide. This step may require the presence of a base such as potassium carbonate to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The (1-methyl-1-propenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
科学的研究の応用
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Additionally, its lipophilic nature facilitates its interaction with cell membranes, influencing cellular processes.
類似化合物との比較
Similar Compounds
(E)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: The (E)-isomer of the compound, differing in the spatial arrangement of the (1-methyl-1-propenyl) group.
Tetrahydro-2,2-dimethyl-5-(1-propenyl)furan: A similar compound lacking the methyl group on the propenyl substituent.
Uniqueness
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities compared to its (E)-isomer or other similar compounds.
特性
CAS番号 |
56058-70-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
5-[(Z)-but-2-en-2-yl]-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H18O/c1-5-8(2)9-6-7-10(3,4)11-9/h5,9H,6-7H2,1-4H3/b8-5- |
InChIキー |
LPEYLSKLVYWOEQ-YVMONPNESA-N |
異性体SMILES |
C/C=C(/C)\C1CCC(O1)(C)C |
正規SMILES |
CC=C(C)C1CCC(O1)(C)C |
沸点 |
60.00 °C. @ 15.00 mm Hg |
密度 |
0.858-0.865 |
物理的記述 |
Colourless liquid; Citrus aroma |
溶解性 |
slightly Soluble in fats; Slightly soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


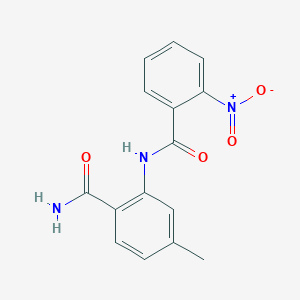
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

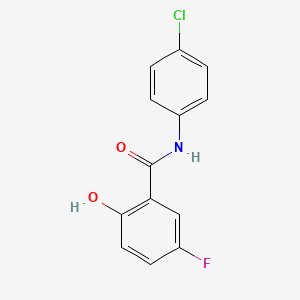
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
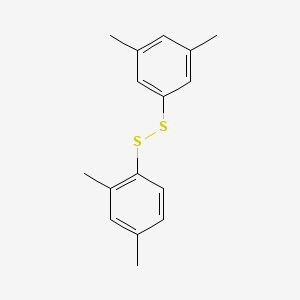

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
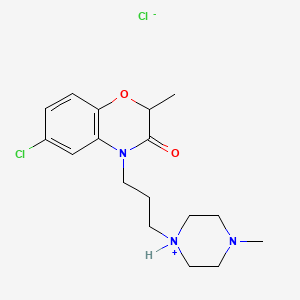
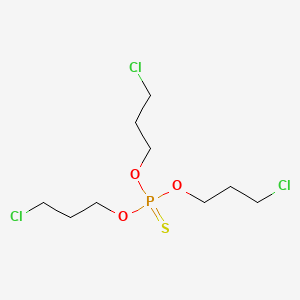

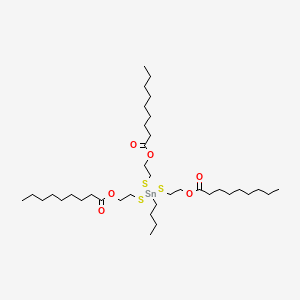
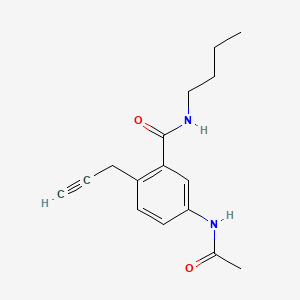
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
